4-[di-tert-butyl(fluoro)silyl]benzaldehyde
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Overview
Description
4-[di-tert-butyl(fluoro)silyl]benzaldehyde is an organofluorine compound characterized by its unique structure, which includes a benzaldehyde core with di-tert-butyl(fluoro)silyl groups attached. This compound is a colorless, volatile liquid that is soluble in various organic solvents. It has garnered attention for its wide range of applications in organic synthesis, including the production of pharmaceuticals, pesticides, and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[di-tert-butyl(fluoro)silyl]benzaldehyde typically involves the reaction of benzaldehyde with tert-butyl(fluoro)silane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to achieve high production rates while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: 4-[di-tert-butyl(fluoro)silyl]benzaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its use in organic synthesis and the production of other valuable compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions often use hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Substitution reactions typically involve nucleophiles, such as halides or alkyl groups, and are facilitated by strong bases or acids.
Major Products Formed: The major products formed from these reactions include various derivatives of benzaldehyde, such as benzoic acid (from oxidation), benzyl alcohol (from reduction), and substituted benzaldehydes (from substitution reactions).
Scientific Research Applications
4-[di-tert-butyl(fluoro)silyl]benzaldehyde has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Its unique structure allows for the creation of complex molecules that are difficult to synthesize using other methods. Additionally, it is used in the development of new materials and catalysts, contributing to advancements in various fields of chemistry and materials science.
Mechanism of Action
The mechanism by which 4-[di-tert-butyl(fluoro)silyl]benzaldehyde exerts its effects involves its interaction with various molecular targets and pathways. The compound's fluorine atoms play a crucial role in its reactivity, making it a valuable tool in organic synthesis. The specific mechanisms can vary depending on the reaction conditions and the presence of other reagents, but generally, the compound acts as an electrophile, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
4-[di-tert-butyl(fluoro)silyl]benzaldehyde is unique due to its combination of benzaldehyde and di-tert-butyl(fluoro)silyl groups. Similar compounds include other organofluorine compounds, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride and diethylaminosulfur trifluoride (DAST). While these compounds share some similarities in their reactivity and applications, this compound stands out for its versatility and efficiency in organic synthesis.
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Properties
CAS No. |
915023-44-8 |
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Molecular Formula |
C15H23FOSi |
Molecular Weight |
266.43 g/mol |
IUPAC Name |
4-[ditert-butyl(fluoro)silyl]benzaldehyde |
InChI |
InChI=1S/C15H23FOSi/c1-14(2,3)18(16,15(4,5)6)13-9-7-12(11-17)8-10-13/h7-11H,1-6H3 |
InChI Key |
DJVUUNAPIIORNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=C(C=C1)C=O)(C(C)(C)C)F |
Purity |
95 |
Origin of Product |
United States |
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